

Addressing placebo response in Ansofaxine clinical trials

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Compound of Interest

Compound Name: Ansofaxine

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Technical Support Center: Ansofaxine Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on **Ansofaxine** clinical trials, with a specific focus on addressing the placebo response.

Troubleshooting Guide: Managing Placebo Response

Question: We are observing a higher-than-expected placebo response in our **Ansofaxine** clinical trial. What immediate steps can we take to troubleshoot this issue?

Answer: A high placebo response can obscure the true efficacy of **Ansofaxine**. Consider the following troubleshooting steps:

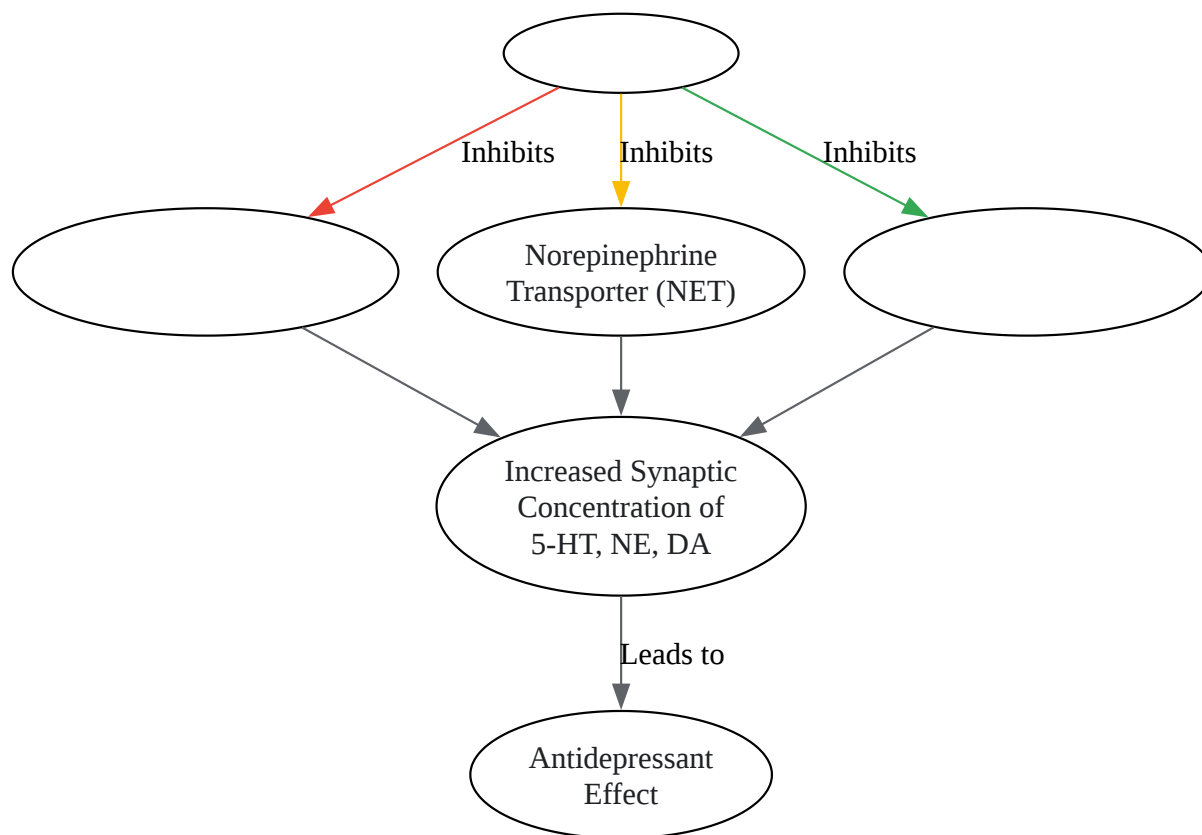
- **Review Site and Rater Variability:** Analyze data across different trial sites and raters. Discrepancies may indicate inconsistencies in patient evaluation or protocol adherence.
- **Assess Patient Population:** Re-evaluate patient inclusion criteria. Higher placebo responses are sometimes seen in patients with less severe depression. One of the most replicated findings in recent years has been that placebo response decreases with increasing severity of baseline depression scores.^{[1][2]}

- Evaluate Therapeutic Milieu: Ensure that interactions between clinical staff and participants are standardized and do not create an overly supportive environment that could inflate placebo effects. Investigative sites should employ clearly defined and easily monitored conventions that specify the duration, intensity, and type of interactions that might be permitted at all visits.[3]
- Check for Unblinding: Investigate any potential for unblinding of investigators or participants. Even subtle cues can influence expectations and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Ansofaxine**?

A1: **Ansofaxine** Hydrochloride is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4][5] It works by blocking the reuptake of these three neurotransmitters, which increases their availability in the synaptic cleft and enhances their mood-regulating effects.[4][5] This triple reuptake inhibition is distinct from many other antidepressants that may only target one or two neurotransmitters.[4]



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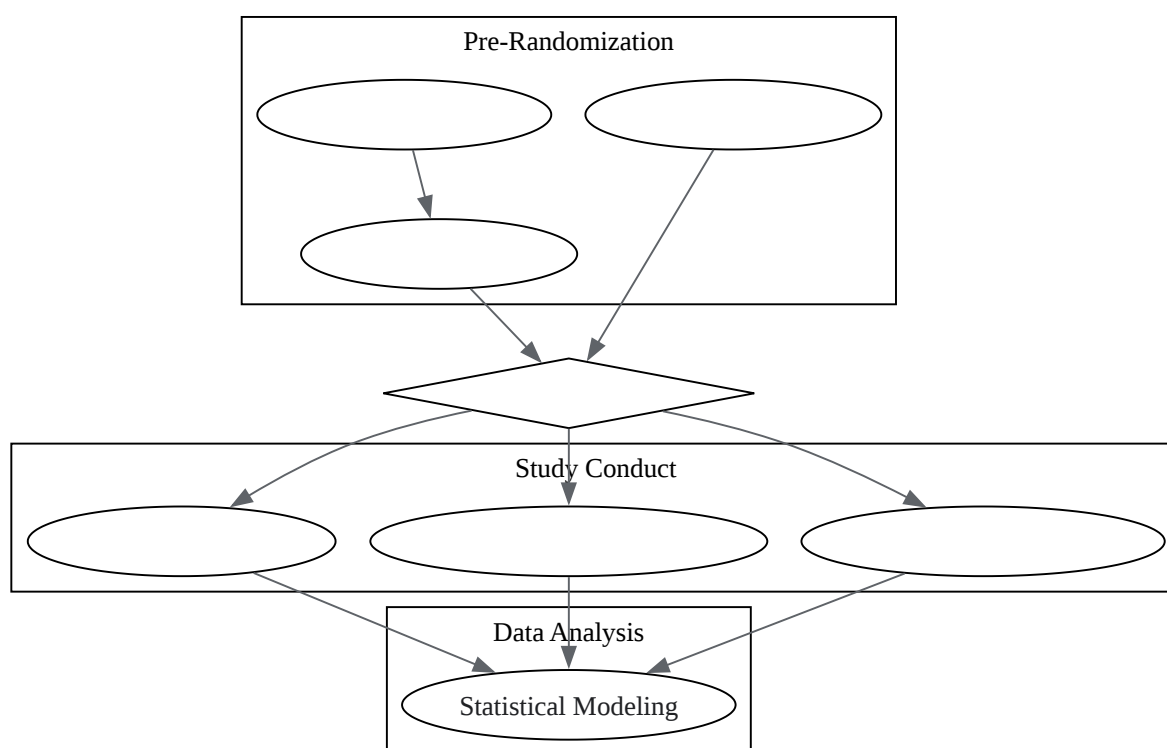
Q2: What are some established strategies to mitigate placebo response in antidepressant clinical trials?

A2: Several strategies can be employed to minimize the impact of the placebo effect:

- Study Design Modifications:
 - Placebo Lead-in Phase: A single-blind or double-blind placebo lead-in period can help identify and exclude placebo responders before randomization.[3] Double-blind placebo lead-ins have shown better sensitivity in detecting and reducing placebo response.[3]
 - Reduce Number of Treatment Arms: Research suggests that fewer treatment arms may lead to more successful trials, potentially by decreasing participant expectation of

receiving an active drug.[3]

- Patient and Rater Training:
 - Centralized Raters: Using centralized raters can help ensure consistency in assessing patient symptoms across different sites.[6]
 - Rater Training Programs: Comprehensive and ongoing training for raters helps to reduce measurement error and maintain inter-rater reliability.[1]
- Managing Patient Expectations: The design of a clinical trial can shape patients' expectations of improvement, which in turn influences their response to both the antidepressant and the placebo.[2]



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Q3: What efficacy and safety data are available from **Ansofaxine**'s clinical trials?

A3: Data from Phase 2 and Phase 3 clinical trials have demonstrated the efficacy and safety of **Ansofaxine** for the treatment of Major Depressive Disorder (MDD).

Efficacy Data

Phase 3 Study A multicenter, double-blind, randomized, placebo-controlled Phase 3 trial in China evaluated the efficacy and safety of **Ansofaxine** in 588 patients with MDD.^{[7][8][9]} The primary endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 8.^{[7][8][9]}

Treatment Group	Mean Change in MADRS Total Score at Week 8	p-value vs. Placebo
Ansofaxine 80 mg/day	-20.0	<0.0001
Ansofaxine 160 mg/day	-19.9	<0.0001
Placebo	-14.6	N/A
Source: ^{[7][8]}		

Phase 2 Study A randomized, double-blind, placebo-controlled, dose-finding Phase 2 trial assessed various doses of **Ansofaxine** over 6 weeks.^{[10][11]} The primary outcome was the change in the 17-item Hamilton Depression Rating Scale (HAM-D-17) total score from baseline to week 6.^[11]

Treatment Group	Mean Change in HAMD-17 Total Score at Week 6
Ansofaxine 40 mg/day	-12.46 (pooled with other Ansofaxine groups)
Ansofaxine 80 mg/day	-12.46 (pooled with other Ansofaxine groups)
Ansofaxine 120 mg/day	-12.46 (pooled with other Ansofaxine groups)
Ansofaxine 160 mg/day	-12.46 (pooled with other Ansofaxine groups)
Placebo	-9.71
Source:[11]	

Safety and Tolerability Data

Phase 3 Study Treatment-emergent adverse events (TEAEs) and treatment-related adverse events (TRAEs) were monitored.

Treatment Group	Incidence of TEAEs	Incidence of TRAEs
Ansofaxine 80 mg/day	74.46%	59.2%
Ansofaxine 160 mg/day	78.26%	65.22%
Placebo	67.93%	45.11%
Source:[7][8]		

Phase 2 Study The incidence of treatment-related adverse events (TRAEs) was recorded for each dosage group.

Treatment Group	Incidence of TRAEs
Ansofaxine 40 mg/day	51.92%
Ansofaxine 80 mg/day	65.38%
Ansofaxine 120 mg/day	56.86%
Ansofaxine 160 mg/day	62.75%
Placebo	38.78%
Source:[10][11][12]	

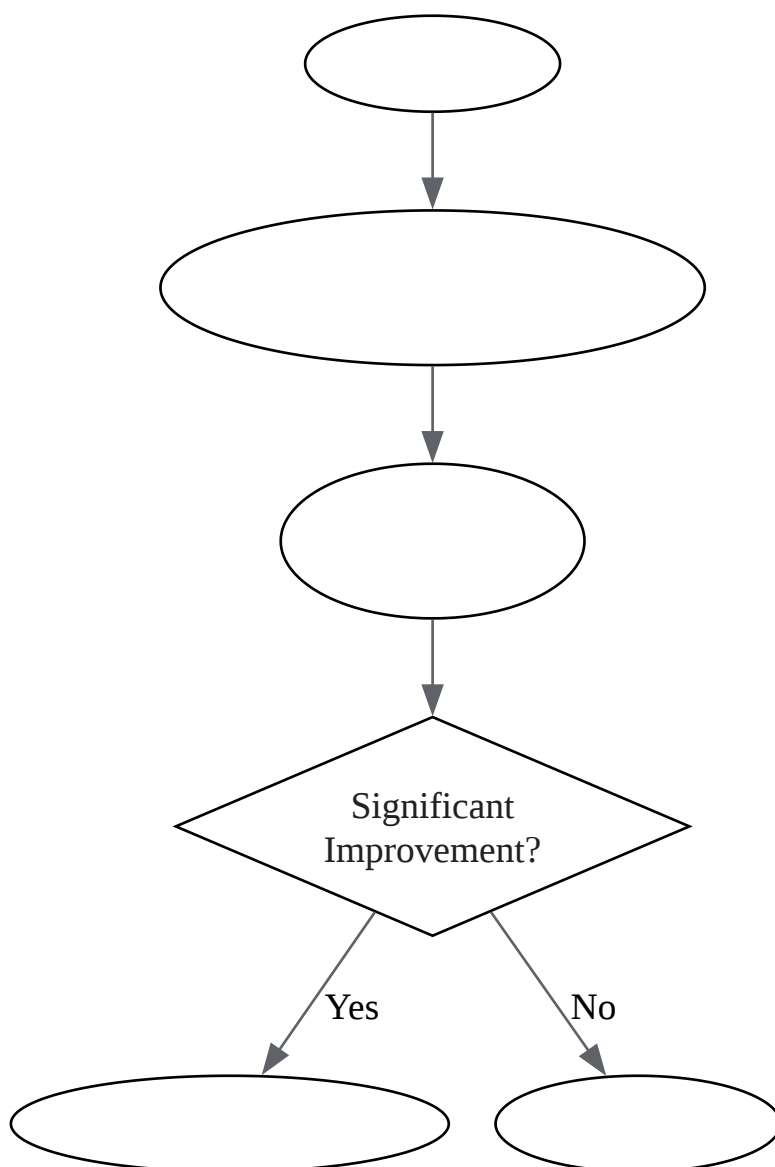
Experimental Protocols

Protocol: Placebo Lead-in Phase

Objective: To identify and exclude potential placebo responders prior to randomization to minimize the placebo effect in the main trial.

Methodology:

- **Screening:** All potential participants undergo an initial screening to determine eligibility based on the study's inclusion and exclusion criteria.
- **Single-Blind Placebo Administration:** Eligible participants enter a single-blind phase where they all receive a placebo for a predefined period (e.g., 1-2 weeks).
- **Symptom Assessment:** Depression symptoms are assessed at the beginning and end of the lead-in phase using a standardized scale (e.g., HAMD-17 or MADRS).
- **Exclusion Criteria:** Participants who show a significant improvement in symptoms (e.g., >25% reduction on the rating scale) during the placebo lead-in phase are excluded from the subsequent randomized phase of the trial.
- **Randomization:** Participants who did not respond to the placebo are then randomized to receive either **Ansofaxine** or a placebo in the double-blind phase of the trial.



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